6-Iodo-2-propylpyridin-3-ol
Description
6-Iodo-2-propylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an iodine atom at position 6, and a propyl chain at position 2 of the pyridine ring. This substitution pattern confers unique physicochemical properties, including distinct electronic effects (e.g., iodine’s polarizability and hydroxyl’s hydrogen-bonding capacity) and steric bulk from the propyl group.
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
6-iodo-2-propylpyridin-3-ol |
InChI |
InChI=1S/C8H10INO/c1-2-3-6-7(11)4-5-8(9)10-6/h4-5,11H,2-3H2,1H3 |
InChI Key |
NPNFVSUTZXQUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=N1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Pyridinols
- 2,5-Dichloro-6-iodopyridin-3-ol (): This compound shares the 6-iodo and 3-hydroxyl groups but introduces chlorine at positions 2 and 5. The additional halogens may also reduce solubility in nonpolar solvents due to increased polarity .
- 2-Chloro-6-iodo-5-methylpyridin-3-ol (): Substitution with a methyl group at position 5 introduces steric hindrance and electron-donating effects, which could stabilize the ring against electrophilic attack compared to the unsubstituted propyl chain in the target compound. Methyl groups may also improve lipid solubility .
Nitro- and Amino-Substituted Derivatives
- 3-Iodo-5-nitropyridin-2-ol (): The nitro group at position 5 is strongly electron-withdrawing, creating a highly polarized ring system. This contrasts with the propyl group in the target compound, which is electron-donating. The nitro derivative is likely more reactive in reduction or aromatic substitution reactions .
- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): The amino group at position 2 enhances hydrogen-bonding capacity and basicity, while the propanol side chain increases hydrophilicity. This contrasts with the propyl group’s purely lipophilic character in 6-Iodo-2-propylpyridin-3-ol .
Alkyl and Alkoxy Derivatives
- 6-Iodopyridin-3-ol (): The absence of the propyl group simplifies the structure, reducing steric bulk and lipophilicity. This highlights the propyl chain’s role in modulating solubility and steric interactions in the target compound .
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (): Methoxy groups at positions 5 and 6 are electron-donating, increasing ring electron density. The propargyl alcohol side chain introduces alkyne functionality absent in the target compound, enabling click chemistry applications .
Hydroxyalkyl and Fluoro Derivatives
- 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (): Fluorine’s electronegativity enhances ring stability and metabolic resistance compared to iodine. The hydroxypropyl group increases hydrophilicity, contrasting with the propyl group’s lipophilic nature .
- 2-(2-Hydroxyethoxy)pyridin-3-ol (): The ethoxy-hydroxyl side chain creates a highly polar structure, favoring aqueous solubility over the target compound’s moderate lipophilicity .
Structural and Functional Comparison Table
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